molecular formula C12H19ClFN5 B15111366 N-[(1-ethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride

N-[(1-ethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride

Cat. No.: B15111366
M. Wt: 287.76 g/mol
InChI Key: NWJXHHUEEMSFCY-UHFFFAOYSA-N
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Description

N-[(1-ethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of pyrazole rings, which are known for their biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, followed by the introduction of the ethyl and fluoroethyl groups. Common reagents used in these reactions include ethyl iodide, fluoroethyl bromide, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-[(1-ethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-ethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or other biological functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-ethylpyrazol-4-yl)-2-methylpyrimidin-4-amine
  • N-(1-ethylpyrazol-4-yl)-2-(2-methylindol-1-yl)acetamide
  • (1-ethylpyrazol-4-yl)methylamine hydrochloride

Uniqueness

N-[(1-ethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride stands out due to its unique combination of ethyl, fluoroethyl, and methyl groups attached to the pyrazole rings. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H19ClFN5

Molecular Weight

287.76 g/mol

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C12H18FN5.ClH/c1-3-17-9-11(7-15-17)6-14-12-8-16-18(5-4-13)10(12)2;/h7-9,14H,3-6H2,1-2H3;1H

InChI Key

NWJXHHUEEMSFCY-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNC2=C(N(N=C2)CCF)C.Cl

Origin of Product

United States

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